molecular formula C20H21N3O2 B2867175 (Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile CAS No. 1281692-06-5

(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile

Cat. No.: B2867175
CAS No.: 1281692-06-5
M. Wt: 335.407
InChI Key: XULQIBOWQGTXEO-UHFFFAOYSA-N
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Description

(Z)-3-(Furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile is a hybridized acrylonitrile derivative featuring a furan moiety, a piperazine ring substituted with a 2-phenylethyl group, and a conjugated cyanoenone system. The (Z)-stereochemistry at the double bond is critical for its spatial arrangement and intermolecular interactions.

Properties

IUPAC Name

(Z)-3-(furan-2-yl)-2-[4-(2-phenylethyl)piperazine-1-carbonyl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2/c21-16-18(15-19-7-4-14-25-19)20(24)23-12-10-22(11-13-23)9-8-17-5-2-1-3-6-17/h1-7,14-15H,8-13H2/b18-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULQIBOWQGTXEO-SDXDJHTJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)C(=CC3=CC=CO3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC2=CC=CC=C2)C(=O)/C(=C\C3=CC=CO3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

Piperazine Substituents :

  • 2-Phenylethyl : Enhances lipophilicity and may improve CNS penetration compared to coumarin or propenyl groups .
  • Coumarin (in 7c, 7d) : Introduces fluorescence, useful for imaging studies but may increase metabolic susceptibility .

Aromatic Moieties :

  • Furan vs. Indole : Furan’s smaller size and oxygen atom could reduce steric hindrance and enable H-bonding, favoring interactions with polar enzyme pockets .
  • Phenyl vs. Heteroaromatic : The phenylethyl group’s benzene ring provides hydrophobic interactions absent in furan or indole derivatives .

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